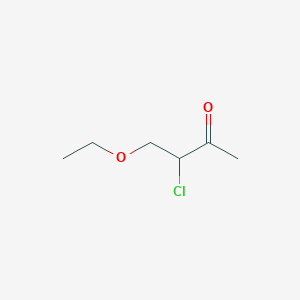
1-(4-Chlorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorocitalopram involves several steps, starting from the precursor compounds used in the production of citalopram. The process typically includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including halogenation and nitration.
Reduction and substitution: The intermediate undergoes reduction and substitution reactions to introduce the desired functional groups.
Final conversion: The final step involves the conversion of the intermediate to demethylchlorocitalopram through demethylation and chlorination reactions.
Industrial Production Methods: Industrial production of demethylchlorocitalopram follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: Demethylchlorocitalopram undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of demethylchlorocitalopram, such as its oxides, reduced forms, and substituted analogs .
Scientific Research Applications
Demethylchlorocitalopram has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of citalopram and its metabolites.
Biology: It is studied for its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Research focuses on its potential therapeutic effects and its role in the pharmacokinetics of citalopram and escitalopram.
Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism .
Mechanism of Action
Demethylchlorocitalopram exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reuptake of serotonin from the synaptic cleft .
Comparison with Similar Compounds
Desmethylcitalopram: Another metabolite of citalopram with similar SSRI activity.
Desmethylsertraline: A metabolite of sertraline with SSRI properties.
Desmethylvenlafaxine: A metabolite of venlafaxine with serotonin-norepinephrine reuptake inhibitor (SNRI) activity
Uniqueness: Demethylchlorocitalopram is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic pathway compared to other similar compounds, leading to variations in its therapeutic effects and side effect profile .
Properties
Molecular Formula |
C19H19ClN2O |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19ClN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 |
InChI Key |
GPKQVLTWAMPYDA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
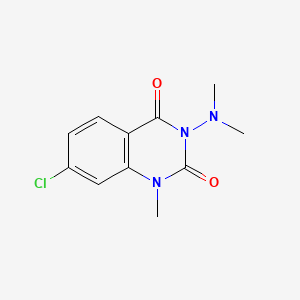
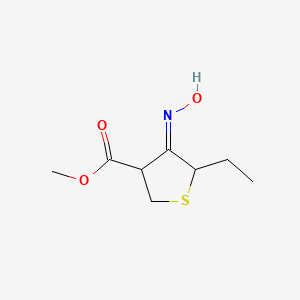

![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)


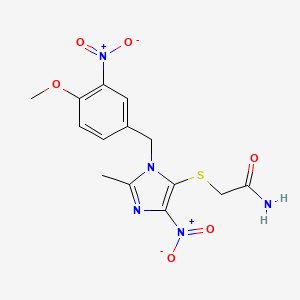
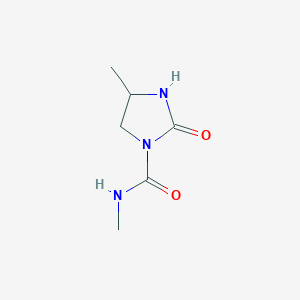

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)

